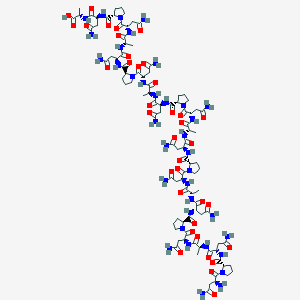

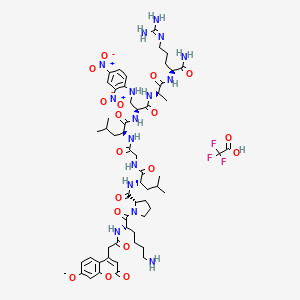

H(-Asn-Pro-Asn-Ala)6-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H(-Asn-Pro-Asn-Ala)6-OH is a synthetic peptide derived from the amino acid sequence of the human peptide hormone, luteinizing hormone-releasing hormone (LHRH). It is an analog of the natural hormone, and has been studied extensively in the laboratory for its potential therapeutic applications.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

The peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, closely related to "H(-Asn-Pro-Asn-Ala)6-OH", represents the immunodominant region of the major surface protein on the malaria parasite Plasmodium falciparum. The NPNA motif within this peptide adopts a type-I beta-turn, stabilized by hydrogen bonding, elucidating the molecular basis of its immunodominance and offering insights into vaccine development against malaria (Ghasparian et al., 2006).

Hydroxylation and Transcriptional Activation

Research into the hypoxia-inducible factors (HIFs) demonstrates the crucial role of asparagine hydroxylation in the transactivation domains of HIF-1α and -2α. This post-translational modification, which inhibits under normoxia but is abrogated under hypoxic conditions, is crucial for the activation of HIF and its downstream effects on oxygen homeostasis, illustrating a potential therapeutic target for diseases affected by hypoxia (Lando et al., 2002).

Molecular Dynamics and Protein Unfolding

Studies on the conformation-dependent hydrogen abstraction reaction cycles of amino acids like Gly and Ala reveal that radicals initiated by hydroxyl groups can lead to a dramatic change in amino acid conformation, potentially contributing to protein unfolding mechanisms relevant in diseases such as Alzheimer's (Owen et al., 2012).

Proton Blockage in Aquaporins

Investigation into aquaporins shows how the Asn-Pro-Ala (NPA) motifs critically contribute to the blockage of proton translocation through these water channels. This finding provides a molecular understanding of water selectivity in aquaporins, which could be useful in designing new drugs or biomimetic materials for water purification (Chakrabarti et al., 2004).

Advanced Material Synthesis

In the field of materials science, the structural motifs of amino acids, such as those in "H(-Asn-Pro-Asn-Ala)6-OH", have been utilized in the synthesis of novel rare-earth-incorporated arsenotungstate hybrids. These materials exhibit unique luminescent properties and electrochemical responses, offering potential applications in sensing and electronic devices (Li et al., 2019).

Propriétés

IUPAC Name |

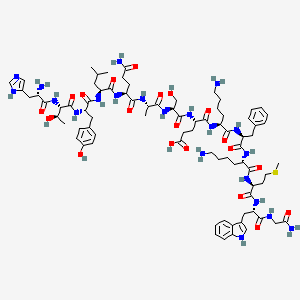

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H146N36O37/c1-37(110-78(150)44(26-62(99)134)116-84(156)55-13-7-19-127(55)90(162)43(97)25-61(98)133)73(145)122-50(32-68(105)140)91(163)128-20-8-14-56(128)85(157)117-45(27-63(100)135)79(151)111-38(2)74(146)123-51(33-69(106)141)92(164)129-21-9-15-57(129)86(158)118-46(28-64(101)136)80(152)112-39(3)75(147)124-52(34-70(107)142)93(165)130-22-10-16-58(130)87(159)119-47(29-65(102)137)81(153)113-40(4)76(148)125-53(35-71(108)143)94(166)131-23-11-17-59(131)88(160)120-48(30-66(103)138)82(154)114-41(5)77(149)126-54(36-72(109)144)95(167)132-24-12-18-60(132)89(161)121-49(31-67(104)139)83(155)115-42(6)96(168)169/h37-60H,7-36,97H2,1-6H3,(H2,98,133)(H2,99,134)(H2,100,135)(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,139)(H2,105,140)(H2,106,141)(H2,107,142)(H2,108,143)(H2,109,144)(H,110,150)(H,111,151)(H,112,152)(H,113,153)(H,114,154)(H,115,155)(H,116,156)(H,117,157)(H,118,158)(H,119,159)(H,120,160)(H,121,161)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,168,169)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNCMSABYHAED-DSZVNZJASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H146N36O37 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H(-Asn-Pro-Asn-Ala)6-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

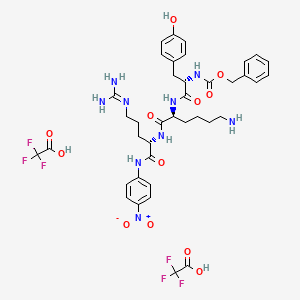

![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)